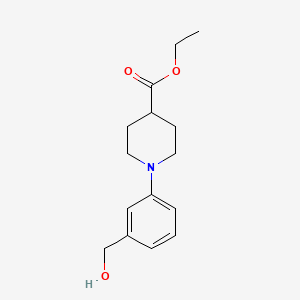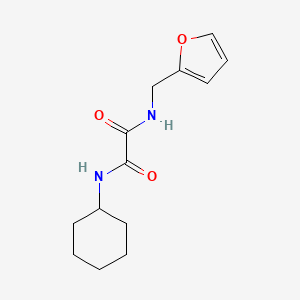![molecular formula C10H13N3O3 B12450751 [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine](/img/structure/B12450751.png)
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine is an organic compound that features both amino and nitro functional groups attached to an ethenyl chain, which is further bonded to a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can be achieved through a multi-step process involving the following key steps:
Amination: The addition of an amino group to the nitroethenyl intermediate.
Coupling: The attachment of the 4-methoxyphenylmethyl group to the amino-nitroethenyl intermediate.
Typical reaction conditions involve the use of solvents such as ethanol or methanol, and catalysts like palladium or copper complexes to facilitate the coupling reactions. The reactions are often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a diamine compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of diamine compounds.
Substitution: Formation of various substituted amines or amides.
Scientific Research Applications
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which [(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding or electrostatic interactions, while the 4-methoxyphenylmethyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[(1Z)-1-amino-2-nitroethenyl][(4-methoxyphenyl)methyl]amine can be compared with other similar compounds such as:
[(1Z)-1-amino-2-nitroethenyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chloro substituent instead of a methoxy group.
[(1Z)-1-amino-2-nitroethenyl][(4-hydroxyphenyl)methyl]amine: Similar structure but with a hydroxy substituent instead of a methoxy group.
[(1Z)-1-amino-2-nitroethenyl][(4-methylphenyl)methyl]amine: Similar structure but with a methyl substituent instead of a methoxy group.
The uniqueness of this compound lies in the presence of the methoxy group, which can influence its reactivity and interactions with molecular targets, potentially leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C10H13N3O3 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-N'-[(4-methoxyphenyl)methyl]-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C10H13N3O3/c1-16-9-4-2-8(3-5-9)6-12-10(11)7-13(14)15/h2-5,7,12H,6,11H2,1H3 |
InChI Key |
LEXSBVKEORUYFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=C[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-(4-methylphenyl)phthalazin-1-amine](/img/structure/B12450687.png)


![N-[6-methyl-2-(4-methylphenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B12450703.png)
![cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate](/img/structure/B12450718.png)

![3-{[4-(1,3-Thiazol-2-ylcarbamoyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B12450742.png)
![3-chloro-N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B12450743.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B12450745.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12450764.png)
![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-2-carbohydrazide](/img/structure/B12450765.png)
![2-{[(4-nitrophenyl)carbonyl]amino}-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12450773.png)

